6-Nitro-4-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

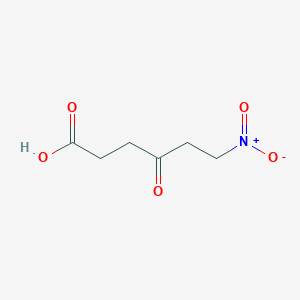

6-Nitro-4-oxohexanoic acid is a medium-chain fatty acid that features a nitro group at the sixth position and an oxo group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One method for synthesizing 6-nitro-4-oxohexanoic acid involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes omega-amino compounds. This enzymatic method utilizes an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is carried out in a potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C for 30 hours .

Industrial Production Methods: Industrial production of this compound can involve the liquid-phase oxidation of cyclohexane. This process, often catalyzed by cobalt naphthenate, results in the formation of various bifunctional carboxylic acids, including 6-oxohexanoic acid . The nitro group can be introduced through subsequent nitration reactions.

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitro-4-oxohexanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Nitro-4-oxohexanoic acid has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: It is used in the production of biodegradable polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-nitro-4-oxohexanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles such as cysteine and histidine residues in proteins . This interaction can lead to post-translational modifications of proteins, affecting their function and activity. The compound can also participate in oxidative stress and inflammatory pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

6-Oxohexanoic Acid: Lacks the nitro group but shares the oxo group at the fourth position.

Adipic Acid: A bifunctional carboxylic acid with similar chain length but different functional groups.

6-Hydroxyhexanoic Acid: Contains a hydroxy group instead of an oxo group.

Uniqueness: 6-Nitro-4-oxohexanoic acid is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Actividad Biológica

6-Nitro-4-oxohexanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound involves the condensation of specific aldehydes with levulinic acid under catalytic conditions. For instance, a study described the synthesis of a series of 6-aryl-4-oxohexanoic acids through a similar methodology, which may provide insights into the synthesis of nitro derivatives .

Biological Activity

The biological activities of this compound have been evaluated primarily in the context of its effects on eicosanoid metabolism and its anti-inflammatory properties.

1. Anti-inflammatory Effects

Research has demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory activity. For example, in vivo studies showed that certain derivatives could reduce carrageenan-induced paw edema in rats, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Eicosanoid Metabolism

The compound's influence on arachidonic acid metabolism was assessed using human whole blood assays. The results indicated that these compounds could modulate eicosanoid production, which is crucial for inflammation and pain signaling pathways .

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

Case Study 1: Eicosanoid Modulation

A study investigated the effects of various 6-aryl-4-oxohexanoic acids on eicosanoid metabolism. The findings suggested that some derivatives significantly inhibited cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation .

Case Study 2: In Vivo Efficacy

Another study compared the efficacy of a synthesized derivative against standard NSAIDs like fenbufen. The results indicated that at equivalent doses (50 mg/kg), the new compound demonstrated superior anti-inflammatory effects, thereby validating its potential as a therapeutic agent .

Research Findings

Recent research findings emphasize the importance of structural modifications in enhancing biological activity:

Propiedades

IUPAC Name |

6-nitro-4-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIILZEKSMDUWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.